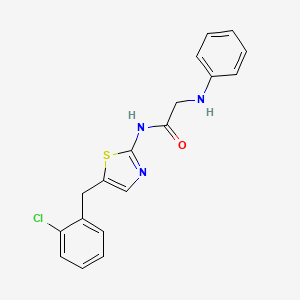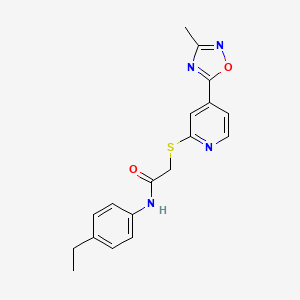![molecular formula C15H15NO5S2 B2675614 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 638137-79-8](/img/structure/B2675614.png)
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C15H15NO5S2 and its molecular weight is 353.41. The purity is usually 95%.
BenchChem offers high-quality 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, characterized for photodynamic therapy (PDT). The compound exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing thiazolidinone derivatives showing moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was most sensitive to these compounds, suggesting their potential application in cancer therapy (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Gouda, Berghot, Shoeib, and Khalil (2010) synthesized thiazolidin-4-one and thiocarbamoyl derivatives that exhibited promising antimicrobial activities against various pathogens. This highlights the potential use of such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Corrosion Inhibition
Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. The study revealed that these compounds form a protective layer on the steel surface, suggesting their potential application as corrosion inhibitors in industrial settings (Ammal, Prajila, & Joseph, 2018).
Antioxidant Activity
Xu, Zhang, Zhu, Cao, and Zhu (2017) isolated a new phenyl ether derivative from the fungus Aspergillus carneus, which showed strong antioxidant activity. This compound's efficacy, comparable to ascorbic acid, signifies its potential as an antioxidant agent in various applications (Xu et al., 2017).
properties
IUPAC Name |
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-9(14(19)20)16-13(18)12(23-15(16)22)7-8-4-5-10(17)11(6-8)21-2/h4-7,9,17H,3H2,1-2H3,(H,19,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNBOWDHVMEJU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2675541.png)
![1-(4-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2675543.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2675544.png)
![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)